The compound falls under the category of pyrrolidine derivatives, which are widely studied for their biological activities. Pyrrolidine rings are known for their versatility in drug design, often exhibiting diverse pharmacological effects due to their structural characteristics.
The synthesis of 1-(2,5-dimethoxyphenyl)-N-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide typically involves multi-step reactions starting from simpler precursors. While specific synthesis methods for this exact compound are not extensively documented, related compounds have been synthesized using similar methodologies:
Technical parameters such as temperature, solvent choice (often polar aprotic solvents), and reaction time play crucial roles in optimizing yield and purity.
The molecular structure of 1-(2,5-dimethoxyphenyl)-N-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide can be described as follows:
COC1=CC(=C(C=C1)OC)N2CC(CC2=O)C(=O)O
FEEBSVLOWPYDKI-UHFFFAOYSA-N
1-(2,5-Dimethoxyphenyl)-N-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions typical for amides and pyrrolidines:
The physical and chemical properties of 1-(2,5-dimethoxyphenyl)-N-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide include:
This compound has potential applications in various scientific fields:
CAS No.: 3306-52-3
CAS No.: 3463-92-1
CAS No.: 1955-68-6
CAS No.: 4682-50-2
CAS No.: 101141-95-1
CAS No.: 130832-66-5